Cas no 682330-21-8 (4-(4-Fluoropiperidin-1-yl)aniline)

4-(4-Fluoropiperidin-1-yl)aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 4-(4-fluoro-1-piperidinyl)-
- 4-(4-fluoropiperidin-1-yl)aniline
- starbld0034704
- AKOS040795836
- 682330-21-8
- F1908-0220
- SCHEMBL14320362
- 4-(4-Fluoropiperidin-1-yl)aniline
-
- インチ: 1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2
- InChIKey: FYQVPINPQYDOLH-UHFFFAOYSA-N
- ほほえんだ: FC1CCN(C2C=CC(=CC=2)N)CC1
計算された属性
- せいみつぶんしりょう: 194.12192665g/mol
- どういたいしつりょう: 194.12192665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3(Predicted)
- ふってん: 354.7±37.0 °C(Predicted)
- 酸性度係数(pKa): 7.79±0.10(Predicted)
4-(4-Fluoropiperidin-1-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-0220-1g |
4-(4-fluoropiperidin-1-yl)aniline |
682330-21-8 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | F242201-100mg |
4-(4-fluoropiperidin-1-yl)aniline |
682330-21-8 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | F242201-1g |
4-(4-fluoropiperidin-1-yl)aniline |
682330-21-8 | 1g |
$ 680.00 | 2022-06-05 | ||
Life Chemicals | F1908-0220-0.5g |
4-(4-fluoropiperidin-1-yl)aniline |
682330-21-8 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
TRC | F242201-500mg |
4-(4-fluoropiperidin-1-yl)aniline |
682330-21-8 | 500mg |
$ 435.00 | 2022-06-05 | ||
Life Chemicals | F1908-0220-0.25g |
4-(4-fluoropiperidin-1-yl)aniline |
682330-21-8 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-0220-10g |
4-(4-fluoropiperidin-1-yl)aniline |
682330-21-8 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-0220-2.5g |
4-(4-fluoropiperidin-1-yl)aniline |
682330-21-8 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-0220-5g |
4-(4-fluoropiperidin-1-yl)aniline |
682330-21-8 | 95%+ | 5g |
$2525.0 | 2023-09-07 |
4-(4-Fluoropiperidin-1-yl)aniline 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
4-(4-Fluoropiperidin-1-yl)anilineに関する追加情報
Comprehensive Overview of 4-(4-Fluoropiperidin-1-yl)aniline (CAS No. 682330-21-8): Properties, Applications, and Industry Insights
4-(4-Fluoropiperidin-1-yl)aniline (CAS No. 682330-21-8) is a fluorinated aromatic amine derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its piperidine and aniline moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique fluorine substitution enhances metabolic stability and binding affinity, making it a focal point in drug discovery programs targeting CNS disorders and oncology.
The structural features of 4-(4-Fluoropiperidin-1-yl)aniline include a fluoropiperidine ring linked to an aniline group, which contributes to its lipophilicity and membrane permeability. Researchers have leveraged these properties to develop kinase inhibitors and GPCR modulators, addressing trending therapeutic areas such as neurodegenerative diseases and precision medicine. Recent publications highlight its role in optimizing drug-like properties through structure-activity relationship (SAR) studies.
In the context of green chemistry, synthetic routes for CAS 682330-21-8 have evolved to minimize hazardous byproducts. Catalytic fluorination methods and flow chemistry techniques are now employed to improve yield and sustainability—a response to growing industry demand for eco-friendly synthesis. Analytical characterization via LC-MS and NMR spectroscopy confirms high purity (>98%), meeting stringent regulatory standards for preclinical development.
Market trends indicate rising interest in fluorinated building blocks like 4-(4-Fluoropiperidin-1-yl)aniline, driven by the expansion of biotech startups and contract research organizations (CROs). Frequently searched queries include "fluoropiperidine derivatives in drug design" and "aniline-based scaffold suppliers," reflecting its commercial importance. Patent analyses reveal applications in next-generation antidepressants and anticancer agents, with notable activity against serotonin receptors.
From a regulatory perspective, proper handling of 682330-21-8 requires adherence to REACH and ICH guidelines, though it remains non-classified as hazardous under current GHS criteria. Storage recommendations emphasize protection from light and moisture to maintain stability. The compound's logP value (predicted 2.8) and hydrogen bond acceptors (3) align with Lipinski's rule, underscoring its drug development potential.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, areas gaining traction in 2024's pharmaceutical landscape. Comparative studies with non-fluorinated analogs demonstrate superior target engagement and pharmacokinetic profiles, validating strategic fluorine incorporation. Suppliers typically offer custom synthesis services with GMP-grade options to support clinical-stage projects.
For researchers exploring structure-based drug design, computational modeling of 4-(4-Fluoropiperidin-1-yl)aniline reveals favorable interactions with enzyme active sites, particularly those containing polar residues. This aligns with industry efforts to address undruggable targets through innovative chemotypes. Collaborative studies between academia and pharma continue to uncover new therapeutic niches for this scaffold.
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